4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
This compound is a derivative of indole , a heterocyclic compound that is found in many bioactive molecules. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Indole derivatives, for example, can undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications
Anticancer Activity
- Novel Pyrrolopyrimidine and Pyrrolopyrimidine Derivatives : The compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, showing promising antibacterial and antifungal activities (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
- Indenopyridine Derivatives with Anticancer Properties : Synthesized indenopyridine derivatives using the compound have demonstrated significant anticancer activity against breast cancer cell line MCF7 (Ghorab & Al-Said, 2012).
Photodynamic Therapy
- Zinc(II) Phthalocyanine Derivatives : These derivatives have been synthesized for potential use in photodynamic therapy and photocatalytic applications, with promising photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Molecular Docking and DFT Calculations
- Novel Benzenesulfonamide Derivatives : A study focused on synthesizing novel benzenesulfonamide derivatives and evaluating their biological activities, supported by molecular docking and density functional theory (DFT) calculations (Fahim & Shalaby, 2019).
Radiotherapy Enhancement
- Sulfonamide Derivatives in Cancer Treatment : Novel sulfonamide derivatives have been synthesized to explore their potential in enhancing the cell killing effect of γ-radiation in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
PET Imaging
- Synthesis of PET Radioligands : The compound has been used in synthesizing potential PET (positron emission tomography) selective CB2 radioligands, useful in neuroimaging studies (Gao, Xu, Wang, & Zheng, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-3-7-17(8-4-13)21-12-16(11-19(21)23)20-26(24,25)18-9-5-15(6-10-18)14(2)22/h3-10,16,20H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKPFMSDCYHND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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